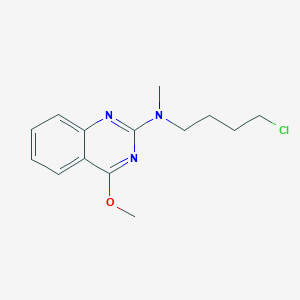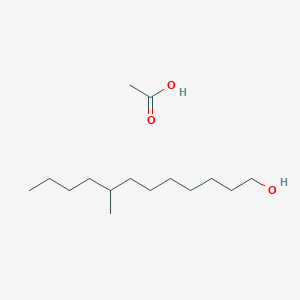
4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, nano copper (II) oxide has been used as a catalyst under mild, ambient, and solvent-free conditions to produce hydroxyl naphthalene-1,4-dione derivatives . This method is advantageous due to its simplicity, high efficiency, and environmentally benign nature.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and antitumor activities, where the compound disrupts cellular processes by inducing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthoquinones such as:
1,4-Naphthoquinone: A basic structure with similar redox properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Uniqueness
4-Hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
82423-04-9 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
4-hydroxy-3-(3-methyl-2-oxobutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O4/c1-8(2)12(16)7-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19/h3-6,8,17H,7H2,1-2H3 |
Clave InChI |
PPIAEUZVBXGDGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)

![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
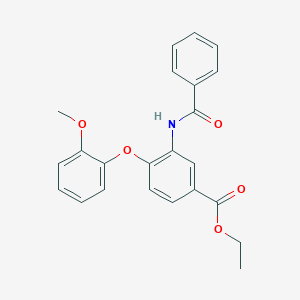
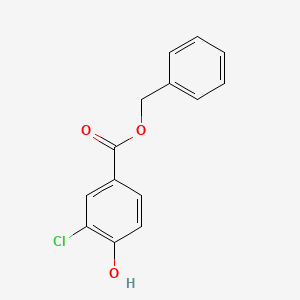

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)

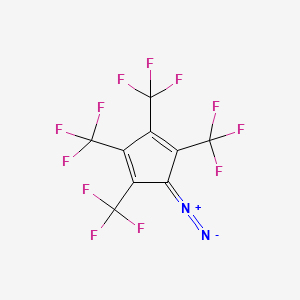
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

